molecular formula C13H18N2S B3923479 2-(butylsulfanylmethyl)-6-methyl-1H-benzimidazole

2-(butylsulfanylmethyl)-6-methyl-1H-benzimidazole

Cat. No.: B3923479
M. Wt: 234.36 g/mol
InChI Key: RQRIHWFYFSXDBB-UHFFFAOYSA-N
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Description

2-(butylsulfanylmethyl)-6-methyl-1H-benzimidazole is an organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are widely recognized for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science

Properties

IUPAC Name

2-(butylsulfanylmethyl)-6-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S/c1-3-4-7-16-9-13-14-11-6-5-10(2)8-12(11)15-13/h5-6,8H,3-4,7,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRIHWFYFSXDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCC1=NC2=C(N1)C=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylsulfanylmethyl)-6-methyl-1H-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Butylsulfanylmethyl Group: The butylsulfanylmethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the benzimidazole core with a butylsulfanylmethyl halide in the presence of a base such as sodium hydride or potassium carbonate.

    Methylation: The methyl group can be introduced by reacting the intermediate product with a methylating agent such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(butylsulfanylmethyl)-6-methyl-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the butylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Halides, bases such as sodium hydride or potassium carbonate, solvents like dimethylformamide or dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-(butylsulfanylmethyl)-6-methyl-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiparasitic activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(butylsulfanylmethyl)-6-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the disruption of cellular processes and ultimately causing cell death. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylsulfanylmethyl)-1H-benzimidazole
  • 2-(ethylsulfanylmethyl)-1H-benzimidazole
  • 2-(propylsulfanylmethyl)-1H-benzimidazole

Uniqueness

2-(butylsulfanylmethyl)-6-methyl-1H-benzimidazole is unique due to the presence of the butylsulfanylmethyl group, which imparts distinct chemical and biological properties. The length of the butyl chain can influence the compound’s lipophilicity, solubility, and interaction with biological targets, making it potentially more effective in certain applications compared to its shorter-chain analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(butylsulfanylmethyl)-6-methyl-1H-benzimidazole
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